

# The Function of USP30-I-1: A Deep Dive into Mitophagy Regulation

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## Compound of Interest

Compound Name: USP30-I-1

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This technical guide provides a comprehensive overview of the function of **USP30-I-1**, a selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30). It is designed to be a valuable resource for researchers and professionals in the fields of cellular biology, neuroscience, and drug development who are interested in the mechanisms of mitochondrial quality control and the therapeutic potential of targeting the deubiquitinase USP30. This document details the molecular function of USP30, the mechanism of action of its inhibitors, quantitative data on their activity, and detailed protocols for key experimental assays.

## Introduction: The Role of USP30 in Mitochondrial Homeostasis

Mitochondria, the powerhouses of the cell, are dynamic organelles that undergo continuous quality control to maintain cellular health. A critical process in this quality control is mitophagy, the selective degradation of damaged or superfluous mitochondria via autophagy. This process is tightly regulated by a complex signaling network, with the E3 ubiquitin ligase Parkin and the kinase PINK1 playing central roles. Dysregulation of mitophagy is implicated in a variety of human diseases, including Parkinson's disease and other neurodegenerative disorders.

Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinase (DUB) that is constitutively localized to the outer mitochondrial membrane and peroxisomes.<sup>[1]</sup> Its primary function is to counteract the ubiquitination of mitochondrial proteins, thereby acting as a negative regulator of

mitophagy.[2] By removing ubiquitin chains from mitochondrial surface proteins, USP30 dampens the signal for mitochondrial clearance.[2] This positions USP30 as a critical gatekeeper in the decision-making process of mitochondrial turnover.

## Mechanism of Action: USP30 Inhibition and the Promotion of Mitophagy

The inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of damaged mitochondria. Small molecule inhibitors, such as **USP30-I-1**, are designed to selectively block the catalytic activity of USP30.[3] By doing so, they prevent the removal of ubiquitin tags from mitochondrial proteins, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface. This enhanced ubiquitination serves as a potent signal to recruit the autophagy machinery and initiate mitophagy.[4]

The core of this regulatory network is the PINK1/Parkin pathway. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin at serine 65 (p-Ser65-Ub).[4] This phosphorylated ubiquitin, in turn, recruits and activates the E3 ligase Parkin, which then further ubiquitinates various outer mitochondrial membrane proteins.[4] USP30 acts in opposition to Parkin by cleaving these ubiquitin chains. Therefore, inhibition of USP30 tips the balance towards a pro-mitophagy state, even in instances where Parkin function may be compromised.[5]

## Quantitative Data on USP30 Inhibitors

The development of potent and selective USP30 inhibitors is a key focus of current research. The following tables summarize the quantitative data for **USP30-I-1** and other notable inhibitors.

Inhibitor	IC50 (nM)	Target	Notes
USP30-I-1	94	USP30	A selective inhibitor used in research to study the effects of USP30 inhibition.[3]
Compound 39	~20	USP30	A highly selective, non-covalent inhibitor with good potency.[6] [7]
MF-094	120	USP30	A potent and selective inhibitor that has been shown to accelerate mitophagy.[1]
USP30Inh-1	15-30	USP30	Potent inhibitor with some off-target effects at higher concentrations.
MTX-115325	Not specified	USP30	A brain-penetrant inhibitor that has shown neuroprotective effects in a mouse model of Parkinson's disease.[8]
ST-539	Not specified	USP30	A specific inhibitor that has been shown to stimulate mitophagy. [3]

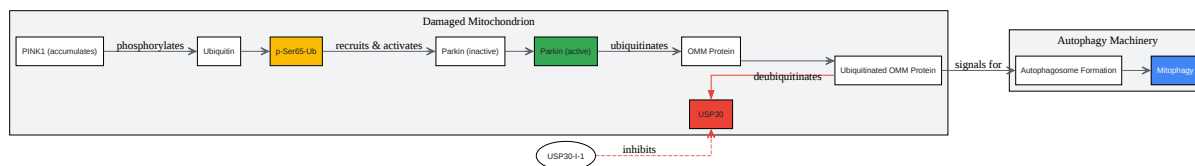
Table 1: Potency of various USP30 inhibitors.

Inhibitor	Off-Targets at 10 $\mu$ M	Notes
USP30Inh-1, -2, -3	USP6, USP21, USP45	These inhibitors show decreased selectivity at higher concentrations.
Compound 39	Minimal	Exhibits high selectivity for USP30.[7]

Table 2: Selectivity profile of selected USP30 inhibitors.

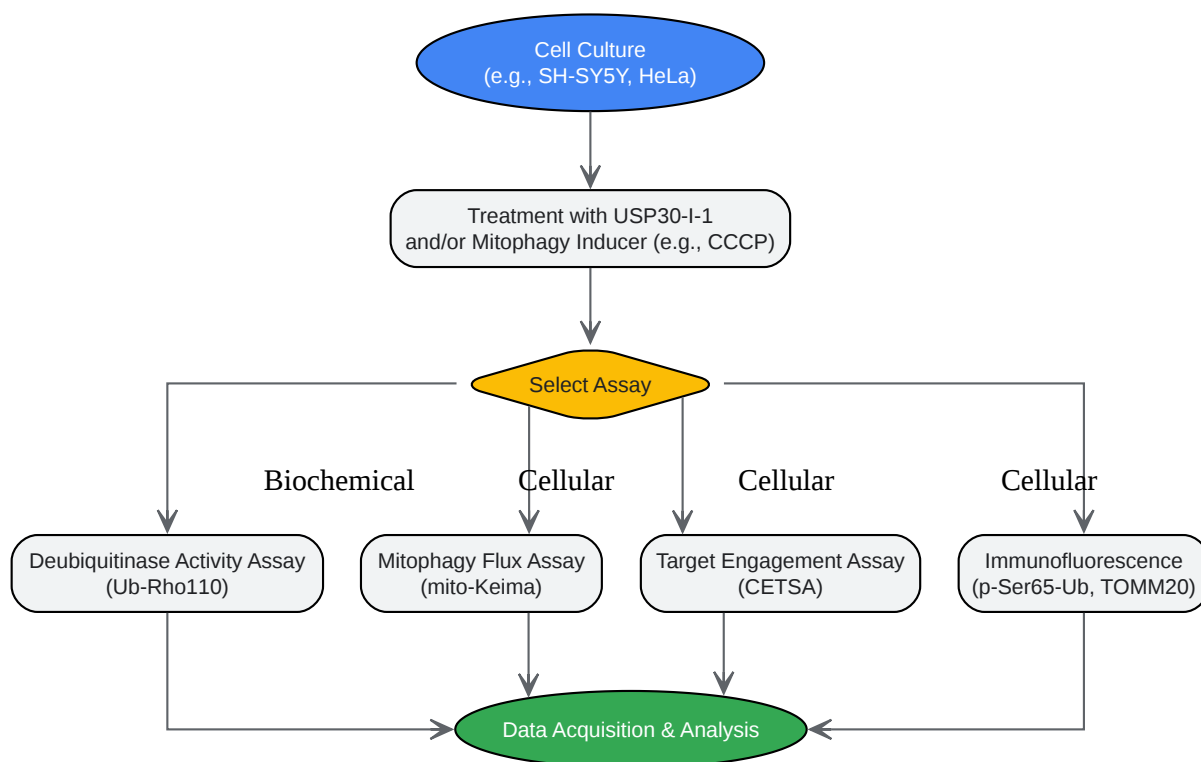
## Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of molecules involved in USP30-regulated mitophagy and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.



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Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.



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Caption: A generalized workflow for studying the effects of **USP30-I-1**.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of USP30 function and its inhibition.

### USP30 Deubiquitinase (DUB) Activity Assay

This assay measures the enzymatic activity of USP30 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

Materials:

- Recombinant human USP30 protein

- Ubiquitin-Rhodamine110 (Ub-Rho110) substrate
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA
- **USP30-I-1** or other inhibitors
- 384-well black plates
- Fluorescence plate reader

#### Procedure:

- Prepare a serial dilution of **USP30-I-1** in Assay Buffer.
- Add 5  $\mu$ L of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10  $\mu$ L of recombinant USP30 (e.g., 10 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 5  $\mu$ L of Ub-Rho110 substrate (e.g., 100 nM final concentration) to each well.
- Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 60 minutes at 37°C.
- Calculate the reaction rate (slope of the linear phase of fluorescence increase).
- Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## Mitophagy Flux Assay using mito-Keima

This assay utilizes a pH-sensitive fluorescent protein, mito-Keima, to quantify mitophagy. mito-Keima fluoresces green in the neutral pH of mitochondria and red in the acidic environment of the lysosome.

#### Materials:

- Cells stably expressing mito-Keima (e.g., HeLa or SH-SY5Y)

- **USP30-I-1** or other inhibitors
- Mitophagy inducer (e.g., 10  $\mu$ M CCCP or a combination of oligomycin and antimycin A)
- Culture medium
- Flow cytometer or fluorescence microscope

#### Procedure:

- Seed mito-Keima expressing cells in a multi-well plate.
- Treat the cells with **USP30-I-1** or vehicle for a predetermined time (e.g., 24 hours).
- Induce mitophagy by adding CCCP or other mitochondrial stressors and incubate for the desired duration (e.g., 4-24 hours).
- For Flow Cytometry:
  - Harvest the cells by trypsinization.
  - Resuspend the cells in FACS buffer (PBS with 2% FBS).
  - Analyze the cells using a flow cytometer with dual-laser excitation (e.g., 405 nm for neutral pH and 561 nm for acidic pH).
  - Quantify the ratio of red to green fluorescence to determine the level of mitophagy.
- For Fluorescence Microscopy:
  - Image the live cells using a confocal microscope with appropriate laser lines for green and red fluorescence.
  - Quantify the number and area of red puncta (mitolysosomes) per cell.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a drug to its target protein in a cellular environment based on ligand-induced thermal stabilization.

Materials:

- Cells of interest
- **USP30-I-1**
- PBS
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Thermal cycler
- Western blotting reagents and anti-USP30 antibody

Procedure:

- Culture cells to confluency and treat with **USP30-I-1** or vehicle for 1 hour at 37°C.
- Harvest the cells and resuspend them in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble USP30 in each sample by Western blotting.
- Quantify the band intensities and plot the percentage of soluble USP30 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature



in the presence of **USP30-I-1** indicates target engagement.

## Immunofluorescence for p-Ser65-Ubiquitin and TOMM20 Co-localization

This protocol allows for the visualization of a key mitophagy marker, p-Ser65-Ub, and its co-localization with a mitochondrial outer membrane protein, TOMM20.

Materials:

- Cells grown on coverslips
- **USP30-I-1** and mitophagy inducer
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies: rabbit anti-p-Ser65-Ubiquitin and mouse anti-TOMM20
- Secondary antibodies: Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse
- DAPI for nuclear staining
- Mounting medium
- Confocal microscope

Procedure:

- Treat cells with **USP30-I-1** and a mitophagy inducer as required.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.

- Wash three times with PBS.
- Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips on microscope slides using mounting medium.
- Image the slides using a confocal microscope and analyze the co-localization of the p-Ser65-Ubiquitin and TOMM20 signals.

## Conclusion

**USP30-I-1** and other selective inhibitors of USP30 are powerful tools for dissecting the molecular mechanisms of mitophagy and hold significant therapeutic promise for diseases characterized by mitochondrial dysfunction. By providing a detailed understanding of USP30's function, its inhibition, and the experimental methodologies to study these processes, this guide aims to facilitate further research and drug development efforts in this exciting field. The continued exploration of USP30 biology will undoubtedly uncover new insights into cellular quality control and open new avenues for therapeutic intervention.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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